Diniconazole
Description
Diniconazole is a conazole fungicide used to control a range of diseases including mildew, bunts and smuts systemically with curative and protective action. It also inhibits the demethylation of steroids distrupting ergosterol biosynthesis.
structure given in first source
Properties
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-9,14,21H,1-3H3/b13-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOUIAKEJMZPQG-AWNIVKPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(/C(=C\C1=C(C=C(C=C1)Cl)Cl)/N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040363 | |
| Record name | Diniconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83657-24-3, 70217-36-6 | |
| Record name | Diniconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83657-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diclopentezol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070217366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diniconazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diniconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, β-[(2,4-dichlorophenyl)methylene]-α-(1,1-dimethylethyl)-, (βE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 70217-36-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DINICONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X82HVO1N83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Historical Context and Evolution of Triazole Fungicides
The journey of fungicides began with rudimentary observations, such as the mid-17th-century practice of brining grain with salt water and liming to control bunt, a fungal disease of wheat. apsnet.org However, the era of modern synthetic fungicides commenced much later. The 1960s witnessed a rapid expansion in fungicide research and development, leading to the introduction of widely used protectant fungicides like mancozeb (B1675947) and chlorothalonil. apsnet.org This decade also saw the advent of the first broad-spectrum systemic fungicide, thiabendazole. apsnet.org
A significant breakthrough occurred in the 1970s with the development of triazole fungicides. researchgate.net These compounds, characterized by a common triazole moiety, revolutionized fungal disease control in agriculture. researchgate.netacs.org Bayer led this wave with the launch of triadimefon (B1683231) (Bayleton) in 1973, followed by triadimenol (B1683232) (Baytan) and bitertanol (B1667530) (Baycor). apsnet.org Ciba-Geigy, after acquiring rights from Janssen Pharmaceuticals, introduced propiconazole (B1679638) (Tilt) in 1979. apsnet.org
These early triazoles demonstrated high efficacy against a broad spectrum of fungal pathogens, particularly powdery mildews, rusts, and leaf-spotting fungi. researchgate.netresearchgate.net Their systemic nature, allowing them to be absorbed and transported within the plant, was a major advancement, offering curative and protective action. acs.orgherts.ac.uk The mode of action of triazoles involves the disruption of sterol biosynthesis in fungal membranes by inhibiting the cytochrome P450-dependent C14-demethylase enzyme. researchgate.netcaymanchem.com This disruption of ergosterol (B1671047), an essential component of the fungal cell membrane, ultimately leads to cell death. caymanchem.comontosight.ai
Diniconazole (B1670688) emerged in this dynamic landscape as a newly developed fungicide, introduced in 1987. herts.ac.ukmedchemexpress.comglpbio.com It belongs to the same class of sterol biosynthesis inhibitors and quickly garnered attention for its potent fungicidal activity. medchemexpress.comglpbio.com
Significance in Contemporary Agricultural Science and Environmental Studies
Diniconazole (B1670688) holds a significant position in modern agricultural science due to its dual role as a fungicide and a plant growth regulator. caymanchem.commdpi.com Its primary application is in controlling a wide array of fungal diseases in various crops, including cereals, fruits, vegetables, and ornamentals. ontosight.aiplos.org
Fungicidal Efficacy: Academic studies have consistently demonstrated this compound's effectiveness against numerous fungal pathogens. caymanchem.comontosight.ai Research has shown its inhibitory action on lanosterol (B1674476) 14-alpha-demethylation, a crucial step in the fungal lifecycle. medchemexpress.comglpbio.com This makes it a valuable tool for managing diseases like powdery mildew, rusts, bunts, and smuts. herts.ac.ukherts.ac.uk
Plant Growth Regulation: Beyond its fungicidal properties, this compound is recognized for its effects on plant growth. caymanchem.commdpi.com It can suppress gibberellic acid (GA) biosynthesis, leading to reduced cell elongation and division, which results in dwarfed plants. mdpi.com This characteristic is particularly useful in modern agricultural systems like vertical farming, where controlling plant height can enhance yield per unit area. mdpi.comresearchgate.net Studies on melon and hemp have shown that this compound treatment can lead to more compact plants and, in some cases, increased yield of desired parts like inflorescences. mdpi.comresearchgate.netkjpr.kr For instance, a study on female hemp demonstrated that a specific concentration of this compound increased inflorescence biomass. mdpi.comresearchgate.net
Environmental Studies: The widespread use of this compound has also prompted significant academic inquiry into its environmental fate and impact. herts.ac.uk Due to its persistence in soil and water systems, researchers have focused on understanding its residual behavior in various crops and the environment. herts.ac.ukresearchgate.net Studies have investigated its dissipation rates and half-life in commodities like cucumbers and peppers. researchgate.netcabidigitallibrary.org The potential for this compound residues to remain in agricultural products has led to the development of sensitive analytical methods, such as immunoaffinity extraction coupled with HPLC and ELISA, for their detection. plos.org
Scope of Academic Inquiry into Diniconazole
Inhibition of Ergosterol (B1671047) Biosynthesis Pathway in Fungi
The ergosterol biosynthesis pathway is indispensable for fungal cell viability, as ergosterol is the primary sterol in fungal membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, permeability, and the proper functioning of embedded proteins acs.orgnih.govamazonaws.com. This compound, like other demethylation inhibitor (DMI) fungicides, targets a key enzymatic step in this pathway.
The principal target of this compound is the enzyme lanosterol (B1674476) 14α-demethylase, also known as CYP51 or ERG11 acs.orgnih.govamazonaws.comfrac.inforesearchgate.netjournalcra.commdpi.com. This enzyme is a cytochrome P450-dependent monooxygenase responsible for catalyzing the removal of a methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol nih.govresearchgate.netmdpi.com. This compound inhibits CYP51 by binding to its heme iron atom, thereby preventing the enzyme from binding oxygen and carrying out the demethylation reaction researchgate.net. This interaction effectively halts the production of ergosterol.
Research has quantified the inhibitory potency of this compound against CYP51 in various fungal species. For instance, in Fusarium graminearum, this compound exhibits an EC50 value of 0.148 mg L⁻¹ against the CYP51B enzyme researchgate.net. Similarly, studies involving Penicillium digitatum CYP51 have shown that this compound effectively binds to the enzyme's active center researchgate.netresearchgate.net.
Table 1: Inhibitory Activity of this compound Against Fungal CYP51 Enzymes
| Fungal Species | Target Enzyme | EC50 / IC50 Value | Reference |
| Fusarium graminearum | CYP51B | 0.148 mg L⁻¹ | researchgate.net |
| Colletotrichum truncatum | CYP51s | 260.22 μg/mL | acs.org |
The inhibition of CYP51 by this compound leads to a significant depletion of ergosterol within the fungal cell membrane acs.orgnih.govamazonaws.commdpi.comnih.gov. Concurrently, this disruption results in the accumulation of precursor sterols, such as lanosterol and various 14α-methyl sterols acs.orgnih.govmdpi.comcore.ac.uk. These aberrant sterol intermediates are not functionally equivalent to ergosterol and are toxic to the fungal cell.
The accumulation of these abnormal sterols profoundly impacts the physical properties of the fungal cell membrane. It leads to a loss of membrane fluidity and integrity, compromising the selective permeability of the membrane acs.orgnih.govnih.gov. This destabilization disrupts the function of essential membrane-bound enzymes involved in nutrient transport, cell signaling, and cell wall synthesis acs.orgnih.govoup.com. Ultimately, these severe membrane dysfunctions inhibit fungal growth and can lead to cell death acs.orgnih.govoup.com.
Interaction with Cytochrome P450 14α-Demethylase (CYP51/ERG11)
Stereoselective Interactions with Fungal Enzyme Targets
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror-image forms, known as enantiomers: the R(-) and S(+) isomers researchgate.netnih.gov. Fungal enzymes, including CYP51, are also chiral, and their active sites are specific in their recognition of molecular shape. Consequently, the interaction of this compound with its target enzyme is stereoselective researchgate.netnih.govresearchgate.net.
Studies have demonstrated that the R(-) enantiomer of this compound is a significantly more potent inhibitor of lanosterol 14α-demethylation compared to the S(+) enantiomer nih.gov. Molecular docking and binding affinity studies indicate that the R(-) isomer fits more favorably into the active site of the CYP51 enzyme, exhibiting a higher binding affinity researchgate.netnih.govresearchgate.net. This stereospecificity means that the R(-) enantiomer is more effective at inhibiting the target enzyme and, therefore, more potent as a fungicide.
Table 2: Stereoselective Inhibition of Lanosterol 14α-Demethylation by this compound Enantiomers
| Enantiomer | Relative Inhibition of Yeast P-450/14DM | Binding Affinity to CYP51 |
| R(-) | Strong inhibitor | More favorable |
| S(+) | Weaker inhibitor | Less favorable |
Note: Specific quantitative comparative IC50 values for this compound enantiomers against fungal CYP51 were not consistently detailed across all sources for direct tabulation here, but the qualitative difference in potency is well-established nih.gov.
Cellular and Subcellular Responses in Fungal Pathogens
Beyond the direct impact on ergosterol biosynthesis and membrane integrity, this compound's action elicits broader cellular and subcellular responses in fungal pathogens. The disruption of membrane homeostasis can lead to secondary effects, such as alterations in vacuolar function, including potential defects in vacuolar integrity and impaired vacuole-vacuole fusion nih.gov.
Furthermore, the cellular stress induced by ergosterol depletion and membrane damage can trigger various stress response pathways. While specific pathways for this compound are not exhaustively detailed, other azole fungicides have been shown to induce oxidative stress, leading to the generation of reactive oxygen species (ROS) researchgate.netnih.gov. Elevated ROS levels can cause damage to cellular components like DNA and proteins, contributing to cell death nih.gov.
Biological Efficacy and Spectrum of Activity
Fungicidal Activity Against Agricultural Pathogens
Diniconazole (B1670688) demonstrates a broad spectrum of activity against numerous economically significant agricultural pathogens. greenrivercn.comsigmaaldrich.com It is effective in controlling a variety of leaf and ear diseases that affect cereals, as well as diseases impacting fruits, vegetables, and ornamental plants. kingquenson.comgreenrivercn.com
Efficacy Against Ascomycetes, Basidiomycetes, and Oomycetes
This compound is particularly effective against fungi belonging to the Ascomycetes and Basidiomycetes phyla. aceagrochem.comsigmaaldrich.com Its efficacy extends to Deuteromycetes as well. aceagrochem.com Research indicates that triazole fungicides, as a group, are effective against ascomycetes, deuteromycetes, and basidiomycetes. fao.org While some broad-spectrum fungicides like Pyraclostrobin (B128455) can control diseases caused by Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes, the primary strength of this compound lies in its activity against Ascomycetes and Basidiomycetes. google.com Fungicides with quinone outside inhibitor (QoI) mechanisms also show broad-spectrum activity against ascomycetes, basidiomycetes, and oomycetes. nih.gov
Specificity and Broad-Spectrum Action in Crop Protection
This compound's broad-spectrum action makes it a valuable tool for managing a diverse range of fungal diseases in numerous crops. sigmaaldrich.comresearchandmarkets.com It is utilized to control leaf and ear diseases such as powdery mildew, Septoria, Fusarium, smuts, bunt, rusts, and scab in cereals. kingquenson.comgreenrivercn.com Its application also extends to powdery mildew in vines, powdery mildew, rust, and black spot in roses, leaf spot in peanuts, Sigatoka disease in bananas, and Uredinales in coffee. kingquenson.comgreenrivercn.com Furthermore, it is used on other fruits, vegetables, and ornamentals. greenrivercn.com
In Vitro and In Vivo Efficacy Studies on Plant Diseases
Studies have demonstrated the efficacy of this compound in both laboratory (in vitro) and field (in vivo) settings against various plant diseases.
Control of Powdery Mildew, Rusts, Scabs, and Blights
This compound is effective in controlling a range of plant diseases, including powdery mildew, rusts, scabs, and various blights. kingquenson.comnatur-sim.com It has shown good efficacy against pear scab and wheat stripe rust. tangagri.com A combination of pyraclostrobin and this compound has been found to be effective for controlling crop powdery mildews, alternaria leaf spots, scabs, leaf spots, anthracnose, rust diseases, epidemic diseases, and banded sclerotial blights. google.com In studies on cucumber, this compound was used to control powdery mildew. cabidigitallibrary.org It has also been shown to be effective against rice sheath blight. mdpi.comnih.gov
Table 1: In Vitro Fungicidal Activity of this compound Against Various Pathogens
| Pathogen | EC50 (mg/L) | Reference |
| Botrytis cinerea | 0.012 | caymanchem.com |
| Sclerotinia fimicola | <0.001 | caymanchem.com |
| Fusarium graminearum | 0.008 | caymanchem.com |
| Sclerotium cepivorum | 0.02 | caymanchem.com |
| Bipolaris sorokiniana | 0.06 | caymanchem.com |
| Rhizoctonia solani | 0.099 | mdpi.comnih.gov |
| Alternaria alternata | 1.80 | researchgate.net |
| Pyrenophora tritici-repentis | 1.10 | researchgate.net |
Comparative Efficacy with Other Fungicides
Comparative studies have evaluated the efficacy of this compound against other fungicides. In one study, this compound was found to be more effective than tebuconazole (B1682727) against Pyrenophora tritici-repentis, but less effective against Alternaria alternata and Fusarium graminearum. researchgate.net Another study comparing fungicides for the control of southern stem rot in peanuts found that this compound-treated plots had significantly lower disease loci counts than those treated with PCNB and propiconazole (B1679638). allenpress.com When compared to azoxystrobin (B1666510) for activity against R. solani, this compound showed higher antifungal activity. mdpi.comnih.gov In field trials for apple scab control, a mixture of this compound and captan (B1668291) provided better control than this compound alone. erudit.org A study on cotton root rot indicated that this compound-M was the most effective in disease reduction under field conditions. ekb.egekb.eg
Table 2: Comparative Efficacy of this compound and Tebuconazole Against Fungal Pathogens
| Pathogen | This compound EC50 (ppm) | Tebuconazole EC50 (ppm) | Reference |
| Pyrenophora tritici-repentis | 1.10 | 1.20 | researchgate.net |
| Alternaria alternata | 1.80 | 1.70 | researchgate.net |
| Fusarium graminearum | 1.30 | 0.70 | researchgate.net |
Influence on Plant Physiology and Growth Regulation
Beyond its fungicidal properties, this compound also exhibits plant growth regulating effects. aceagrochem.com As a triazole, it can inhibit gibberellin (GA) biosynthesis, which leads to reduced cell elongation and division, often resulting in more compact or "dwarf" plants. mdpi.com This is achieved by inhibiting the oxidation of ent-kaurene, a precursor to GA. mdpi.com
In studies on peanut plants, this compound treatment led to decreases in plant height, leaf area, and leaf dry weight. mdpi.com Similarly, in tomato seedlings, it caused reductions in plant height, leaf area, and shoot weight. mdpi.com In wheat, this compound reduced both shoot and root length. pakjas.com.pk However, this growth regulation can sometimes be beneficial. For instance, in potato plants, while this compound treatment resulted in stunted growth, it enhanced tuber formation and weight. openagrar.de This effect is linked to the reduction of gibberellin and abscisic acid accumulation and an increase in sucrose (B13894) levels. openagrar.de Furthermore, this compound has been shown to act as a potent competitive inhibitor of ABA 8'-hydroxylase, an enzyme involved in abscisic acid (ABA) catabolism, which can lead to increased drought stress tolerance in plants. nih.gov
Effects on Plant Height and Biomass Accumulation
This compound, a member of the triazole class of fungicides, is also recognized for its significant activity as a plant growth regulator. mdpi.comaceagrochem.com Its primary effect in this capacity is the inhibition of stem elongation, leading to a reduction in plant height across a wide variety of plant species. mdpi.comresearchgate.net This dwarfing effect is a common characteristic of triazole compounds, which are utilized in agriculture and horticulture to produce more compact plants without necessarily reducing productivity. mdpi.comintagrijournal.org
Research has demonstrated the effects of this compound on various plant growth parameters. In bean plants, application of this compound to the roots resulted in decreased height and leaf area. caymanchem.combiomol.com Similarly, studies on tomato seedlings showed that treatment with this compound led to significant reductions in plant height, leaf number, leaf area, and both fresh and dry weight of the shoots. mdpi.comksbec.org In melon seedlings, this compound application caused a decrease in plant height, hypocotyl length, and the length and width of leaves. koreascience.kr For ornamental plants such as daylily and sage, this compound suppressed stem growth, with the effect increasing at higher concentrations. ppe.or.kr
The following table summarizes the observed effects of this compound on the growth of various plant species based on published research findings.
Table 1: Effects of this compound on Plant Growth Parameters
| Plant Species | Parameter Affected | Observed Effect | Citation(s) |
|---|---|---|---|
| Bean (Phaseolus vulgaris) | Plant Height, Leaf Area | Decrease | caymanchem.com, biomol.com |
| Peanut (Arachis hypogaea) | Plant Height, Leaf Area, Leaf Dry Weight | Decrease (33%, 16%, 19% respectively) | mdpi.com |
| Tomato (Solanum lycopersicum) | Plant Height, Leaf Area, Shoot Weight | Decrease | mdpi.com, ksbec.org |
| Hemp (Cannabis sativa) | Plant Height | Decrease | mdpi.com |
| Hemp (Cannabis sativa) | Inflorescence Biomass | Increase at 25 mg∙L−1 | mdpi.com |
| Melon (Cucumis melo) | Plant Height, Hypocotyl Length, Leaf Size | Decrease | koreascience.kr |
| Kimchi Cabbage (Brassica rapa) | Plant Height, Plant Diameter | Decrease | intagrijournal.org |
| Geranium (Pelargonium) | Plant Height | Decrease | ppe.or.kr |
| Potato (Solanum tuberosum) | Plant Height | Stunted growth | researchgate.net |
| Potato (Solanum tuberosum) | Tuber Formation and Weight | Enhancement | researchgate.net |
Modulation of Phytohormone Pathways (e.g., Abscisic Acid Catabolism)
The plant growth regulatory effects of this compound are a direct consequence of its interference with crucial phytohormone biosynthesis pathways. ksbec.org The two primary pathways affected are those of gibberellins (B7789140) (GAs) and abscisic acid (ABA). mdpi.comresearchgate.netksbec.org
In addition to inhibiting GA synthesis, this compound is a powerful inhibitor of abscisic acid (ABA) catabolism. plantbreedbio.orgnih.gov ABA is a key hormone involved in regulating various aspects of plant growth, development, and stress responses. Its levels in plant tissues are tightly controlled by a balance between biosynthesis and catabolism. This compound acts as a potent competitive inhibitor of ABA 8'-hydroxylase, a cytochrome P450 enzyme (CYP707A family in Arabidopsis) that catalyzes the primary step in ABA degradation. nih.govscielo.org.mx By blocking this enzyme, this compound prevents the breakdown of ABA, leading to its accumulation in plant tissues. ksbec.orgnih.gov This elevated ABA content contributes to the plant's response, including arrested seed germination in some species like rice and enhanced drought stress tolerance. nih.govresearchgate.net
Studies on the stereoisomers of this compound have revealed that the biological activity is stereo-selective. The (S)-(+)-enantiomer shows higher plant growth regulatory activity, while the (R)-(-)-enantiomer possesses greater fungicidal efficacy. chromatographytoday.com More specifically, the S-form isomer was found to be a more active inhibitor of ABA catabolism than the R-form. nih.gov
The modulation of these hormonal pathways can lead to complex interactions. For example, in tobacco, the resistance to the pathogen Pseudomonas syringae induced by the phytohormone kinetin (B1673648) was neutralized by this compound. apsnet.org Kinetin was found to reduce ABA levels, and the application of this compound, by inhibiting ABA catabolism, counteracted this effect, demonstrating an antagonistic relationship between cytokinin and ABA in plant immunity. apsnet.org
Table 2: Effects of this compound on Phytohormone Pathways
| Phytohormone Pathway | Target Enzyme/Process | Mechanism of Action | Resulting Effect | Citation(s) |
|---|---|---|---|---|
| Gibberellin (GA) Biosynthesis | ent-kaurene oxidation | Inhibition of P450 monooxygenase | Reduced GA levels, leading to decreased cell elongation and plant height | mdpi.com, researchgate.net |
| Abscisic Acid (ABA) Catabolism | ABA 8'-hydroxylase (e.g., CYP707A3) | Potent competitive inhibition | Inhibition of ABA breakdown, leading to increased endogenous ABA levels | plantbreedbio.org, scielo.org.mx, nih.gov |
Mechanisms of Resistance Development and Management Strategies
Fungal Resistance Mechanisms to Diniconazole (B1670688)
Fungi have evolved several mechanisms to counteract the effects of this compound and other azole fungicides. These mechanisms can act individually or in combination to confer varying levels of resistance. The primary mechanisms include modifications at the target site, increased expression of the target gene, enhanced efflux of the fungicide, and metabolic detoxification. frontiersin.orgapsnet.orgnih.gov
Target Site Mutations in CYP51
One of the most common mechanisms of resistance to DMI fungicides is the alteration of the target enzyme, CYP51, through point mutations in the corresponding gene. frontiersin.orgnih.govmdpi.com These mutations can lead to amino acid substitutions in the protein, reducing the binding affinity of this compound to the enzyme, thereby diminishing its inhibitory effect. frontiersin.org While numerous mutations have been identified in the CYP51 gene across different fungal species, specific substitutions have been frequently associated with resistance. frac.infokeypublishing.orgfrac.info
For instance, mutations such as V136A, Y137F, A379G, and I381V are well-documented examples that contribute to reduced sensitivity to DMI fungicides. frac.infokeypublishing.orgamazonaws.comepa.gov It's important to note that often a single mutation may only cause a slight decrease in sensitivity. The accumulation of multiple mutations within the CYP51 gene is typically required to achieve a significant level of resistance that impacts the field performance of the fungicide. frac.infocabidigitallibrary.org This stepwise accumulation of mutations leads to a gradual erosion of fungicide efficacy over time. frac.info
Table 1: Examples of CYP51 Mutations Associated with DMI Fungicide Resistance
| Mutation | Amino Acid Change | Fungal Species Examples | Reference |
| V136A | Valine to Alanine | Zymoseptoria tritici | researchgate.net |
| Y137F | Tyrosine to Phenylalanine | Zymoseptoria tritici | researchgate.net |
| A379G | Alanine to Glycine | Various fungal species | frac.infokeypublishing.org |
| I381V | Isoleucine to Valine | Various fungal species | frac.infokeypublishing.org |
| F489L | Phenylalanine to Leucine | Pyrenophora teres f. sp. teres | frontiersin.org |
| G476S | Glycine to Serine | Botrytis cinerea | frontiersin.org |
| M231T | Methionine to Threonine | Botrytis cinerea | frontiersin.org |
This table is for illustrative purposes and does not represent an exhaustive list of all known mutations.
Upregulation of Target Gene Expression
Another significant resistance mechanism is the overexpression or upregulation of the CYP51 gene. apsnet.orgnih.govmdpi.com By producing higher levels of the CYP51 enzyme, the fungus can effectively dilute the impact of the fungicide, requiring a higher concentration of this compound to achieve the same level of inhibition. mdpi.com This upregulation can be constitutive or induced by the presence of the fungicide. frontiersin.orgfrontiersin.org
Research has shown that insertions or tandem repeats in the promoter region of the CYP51A gene can lead to its overexpression. plos.orgfrontiersin.org For example, in Aspergillus fumigatus, a 34-base pair tandem repeat in the cyp51A promoter is a well-known cause of azole resistance. frontiersin.org Similarly, increased expression of CYP51 has been observed in resistant isolates of Lasiodiplodia theobromae and Botrytis cinerea following exposure to DMI fungicides, even without alterations in the promoter sequence itself. frontiersin.orgnih.gov In some fungi with multiple CYP51 paralogs (e.g., CYP51A, CYP51B), the overexpression of one or more of these genes can contribute to resistance. frontiersin.orgapsnet.org
Efflux Pump Activity and ABC Transporters
Fungi possess membrane transport proteins that can actively pump fungicides out of the cell, reducing the intracellular concentration of the toxicant and preventing it from reaching its target. nih.govnih.gov This is a widespread mechanism of multidrug resistance (MDR). nih.gov Two major superfamilies of transporters are primarily involved in azole resistance: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. nih.govnih.gov
ABC transporters utilize the energy from ATP hydrolysis to expel a wide range of substances, including fungicides. nih.govplos.orgresearchgate.net Overexpression of genes encoding ABC transporters, such as CDR1 and CDR2 in Candida albicans, has been strongly linked to azole resistance. mdpi.comnih.gov Similarly, MFS transporters use the proton motive force across the plasma membrane to drive the efflux of substrates. nih.govplos.org Increased expression of genes encoding these transporters can be triggered by mutations in transcriptional regulator genes. mdpi.com The overexpression of these efflux pumps is a key mechanism contributing to resistance against DMI fungicides in various plant pathogenic fungi. researchgate.net
Metabolic Detoxification Pathways in Fungi
In addition to the primary resistance mechanisms, fungi may also employ metabolic detoxification pathways to inactivate fungicides. This involves enzymatic modification of the fungicide molecule, rendering it less toxic. While less commonly cited specifically for this compound compared to target site mutation and efflux, the general principle of detoxification is a known resistance strategy in fungi against xenobiotics. nih.govnih.gov This can involve phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., conjugation) metabolic reactions, often involving cytochrome P450 monooxygenases other than the target CYP51. oaepublish.com
Cross-Resistance Patterns Among Triazole Fungicides
A significant concern in fungicide resistance management is the phenomenon of cross-resistance, where resistance to one fungicide confers resistance to other fungicides within the same chemical group. frac.infofrac.info Since all DMI fungicides, including this compound, target the same enzyme (CYP51), it is generally accepted that there is a risk of cross-resistance among them when used against the same fungal pathogen. frac.infokeypublishing.orgamazonaws.comfrac.info
However, the degree of cross-resistance can vary. Studies have shown that specific mutations in the CYP51 gene can have differential effects on the sensitivity to various DMI fungicides. frontiersin.org For example, research on Lasiodiplodia theobromae demonstrated positive cross-resistance between difenoconazole (B1670550) and tebuconazole (B1682727), but not with non-DMI fungicides. nih.gov In Colletotrichum species, which have two paralogous CYP51 genes, different DMI fungicides appear to have preferential affinity for one or the other enzyme, leading to complex cross-resistance patterns. apsnet.org For instance, in one species, deletion of CYP51A led to increased sensitivity to this compound, while in another, CYP51B was the main target for this fungicide. apsnet.org This highlights that while a general assumption of cross-resistance among triazoles is a prudent starting point for resistance management, the specific patterns can be complex and species-dependent. apsnet.orgfrac.info
Research on Resistance Management Strategies
Given the risk of resistance development, strategies to manage and mitigate this issue are crucial for preserving the long-term efficacy of this compound and other DMI fungicides. eppo.intcroplife.org.au Research and expert recommendations focus on reducing the selection pressure for resistant fungal strains. eppo.int
Key strategies that have been investigated and recommended include:
Mixtures and Alternations: A primary strategy is to use this compound in mixtures or alternation programs with fungicides that have a different mode of action. frac.infomdpi.com This approach makes it more difficult for a fungal population to develop resistance to both chemicals simultaneously. Combining fungicides can also provide more effective disease control. researchgate.netmdpi.com
Limiting the Number of Applications: Reducing the frequency of applications of DMI fungicides per season can lower the selection pressure. researchgate.netcroplife.org.au
Strategic Use: Applying fungicides preventatively rather than curatively can be more effective and may reduce the selection for highly resistant individuals that can survive higher fungicide doses. frac.info
Research has demonstrated that diversified fungicide strategies, such as mixing and alternating different modes of action, not only provide better disease control and yield but also slow down the selection for resistance-conferring mutations in the CYP51 gene. researchgate.net The continuous monitoring of fungal populations for shifts in sensitivity is also a vital component of an effective resistance management program. researchgate.neteppo.int
Fungicide Rotation and Mixture Protocols
To mitigate the development of resistance, two primary strategies are the rotation of fungicides with different modes of action and the use of fungicide mixtures. gcsaa.org These approaches aim to reduce the selection pressure on the pathogen population. uada.edu
Fungicide Rotation: The fundamental principle of fungicide rotation is to avoid consecutive applications of fungicides from the same FRAC group. uada.edu By alternating between different modes of action, the selection pressure for resistance to any single chemical class is reduced. uada.eduucanr.edu For this compound (FRAC Group 3), a rotation program would involve using it in a sequence with fungicides from other groups, such as Quinone Outside Inhibitors (QoIs, FRAC Group 11) or Succinate Dehydrogenase Inhibitors (SDHIs, FRAC Group 7). afren.com.auuada.edu It is generally recommended not to make more than two consecutive applications of a pesticide with the same mode of action. ucanr.edu The Fungicide Resistance Action Committee (FRAC) advises a maximum of four DMI applications per season, whether used alone or in a mixture. frac.info
Fungicide Mixtures: Tank-mixing or using pre-formulated mixtures of fungicides with different modes of action is another effective strategy. purdue.edumdpi.com When using this compound in a mixture, it should be combined with an effective, non-cross-resistant fungicide partner. frac.info This ensures that if a pathogen has developed some tolerance to one active ingredient, the other can still provide control. mdpi.com For mixtures to be effective in managing resistance, both components should be effective against the target pathogen and used at their recommended label rates; reducing rates can accelerate the selection for resistant populations. uada.edufrac.info Research has shown that combining Azoxystrobin (B1666510) (a QoI fungicide) with this compound can enhance fungicidal efficacy and is a common resistance management strategy. mdpi.com
Below is an interactive table illustrating a hypothetical fungicide rotation and mixture schedule.
| Application Timing | Strategy | Fungicide Class (FRAC Group) | Example Active Ingredients |
| Early Season | Rotation | DMI (Group 3) | This compound |
| Mid-Season 1 | Rotation | QoI (Group 11) | Azoxystrobin |
| Mid-Season 2 | Mixture | DMI (Group 3) + Multi-site contact fungicide (Group M) | This compound + Mancozeb (B1675947) |
| Late Season | Rotation | SDHI (Group 7) | Boscalid |
This table is for illustrative purposes. Growers should always consult local extension services and product labels for specific recommendations.
Integrated Pest Management (IPM) Frameworks for Resistance Mitigation
Integrated Pest Management (IPM) is a comprehensive approach that combines various control methods to manage pests, weeds, and diseases in a sustainable and environmentally conscious way. ucanr.eduwww.gov.uk The goal of IPM is not to eradicate pests but to keep them at a manageable level, thereby reducing the reliance on chemical pesticides and minimizing the risk of resistance development. www.gov.ukncsu.edu
An IPM framework for mitigating fungicide resistance incorporates several key components:
Monitoring and Scouting: Regular monitoring of crops to identify disease presence and pressure is fundamental. ucanr.eduirac-online.org This allows for timely intervention and helps to ensure that fungicides are only applied when necessary, as indicated by established action thresholds. ucanr.eduwww.gov.uk
Cultural Controls: These are preventative measures that reduce the likelihood of disease establishment and spread. eos.com Key cultural practices include:
Crop Rotation: Planting non-host crops can break the disease cycle and reduce pathogen populations in the soil. afren.com.auirac-online.org
Sanitation: Removing infected plant debris and controlling weeds that can act as alternative hosts helps to lower disease pressure. afren.com.auirac-online.org
Optimized Planting Dates: Sowing at times that are less favorable for pathogen development can help crops avoid peak infection periods. eos.com
Biological Controls: Utilizing natural enemies, such as predatory or parasitic organisms, can help to suppress pathogen populations. www.gov.ukncsu.edu
Judicious Chemical Use: When chemical control is necessary, it should be implemented within the IPM framework. This includes adhering to rotation and mixture protocols as described previously, using targeted applications to minimize environmental impact, and always following the recommended rates on the product label to avoid selecting for resistance. uada.edufrac.infowww.gov.uk
The table below summarizes the core components of an IPM framework for fungicide resistance management.
| IPM Component | Description | Relevance to Resistance Management |
| Monitoring | Regular field scouting to assess disease levels and determine if they have reached an economic threshold. irac-online.org | Avoids unnecessary fungicide applications, reducing selection pressure. ucanr.edu |
| Cultural Practices | Use of crop rotation, resistant cultivars, sanitation, and other agronomic techniques to create an environment less favorable for pathogens. www.gov.ukeos.com | Reduces overall disease pressure, lessening the dependence on fungicides. afren.com.au |
| Biological Control | Encouraging or introducing natural enemies and beneficial microbes to suppress pathogen populations. www.gov.uk | Provides an alternative, non-chemical control method, diversifying management tactics. |
| Chemical Control | Strategic use of fungicides, incorporating rotation of different FRAC groups and mixtures, applied at proper rates. uada.edugcsaa.org | Directly slows the evolution of resistant pathogen strains. purdue.edu |
By integrating these strategies, growers can create a robust disease management program that not only effectively controls pathogens but also preserves the efficacy of valuable fungicides like this compound for the future. irac-online.org
Environmental Fate, Degradation, and Non Target Ecological Impact
Dissipation Kinetics and Persistence in Environmental Compartments
The rate at which diniconazole (B1670688) dissipates from different environmental matrices is a key factor in determining its potential for accumulation and long-term impact. Dissipation is often characterized by half-life studies, representing the time required for 50% of the compound to disappear.
Studies have investigated the persistence of this compound in various soil types and aquatic environments. The reported half-lives vary considerably depending on the specific matrix and environmental conditions.
In broad bean soil, the dissipation half-life (DT50) of this compound has been reported to be approximately 5.56 days ekb.egbu.edu.eg. Other studies indicate a half-life of around 3 days in tomatoes and green beans scispace.com, and 4.25 days in strawberry fruits researchgate.net. In radish leaves and roots, the biological half-life was found to be 6.2 days nih.gov. More specific studies on plant surfaces, such as on glass under sunlight, show a faster dissipation rate with a half-life of 2.5 days tandfonline.comchemicalbook.com.
Table 1: Dissipation Half-Lives (DT50) of this compound in Various Environmental Matrices
| Matrix | Half-Life (Days) | Half-Life (Hours) | Conditions/Notes | Source(s) |
| Broad Bean Pods | 2.46 | - | Field experiment | ekb.egbu.edu.eg |
| Broad Bean Peels | 2.29 | - | Field experiment | ekb.egbu.edu.eg |
| Broad Bean Seeds | 5.25 | - | Field experiment | ekb.egbu.edu.eg |
| Broad Bean Soil | 5.56 | - | Field experiment | ekb.egbu.edu.eg |
| Leaves (General) | 1.4 | - | Other study | bu.edu.eg |
| Peels (General) | 4.2 | - | Other study | bu.edu.eg |
| Seeds (General) | 1.2 | - | Other study | bu.edu.eg |
| Strawberry Fruits | 4.25 | - | Field experiment | researchgate.net |
| Radish Leaves | 6.2 | - | Greenhouse field | nih.gov |
| Radish Roots | 6.2 | - | Greenhouse field | nih.gov |
| Tea Leaves (R-enantiomer) | 2.9 | - | - | researchgate.net |
| Tea Leaves (S-enantiomer) | 3.1 | - | - | researchgate.net |
| Tomatoes / Green Beans | ~3 | - | Field application | scispace.com |
| Pepper Fruits | - | 20.71 | - | cabidigitallibrary.org |
| Cucumber Fruits | - | 73.79 | - | cabidigitallibrary.org |
| Pea Pods | - | 72 | - | cabidigitallibrary.org |
| Moloukhia (Field-grown) | - | 62.6 | - | cabidigitallibrary.org |
| Glass Surface (Sunlight) | 2.5 | - | Laboratory study | tandfonline.comchemicalbook.com |
| Glass Surface (UV Light) | - | 2 | Laboratory study | tandfonline.comchemicalbook.com |
Residue dissipation in plant matrices is influenced by factors such as fruit growth, photodegradation, evaporation, and co-distillation cabidigitallibrary.org. Studies on broad beans indicated varying persistence: pods showed a half-life of 2.46 days, peels 2.29 days, and seeds 5.25 days ekb.egbu.edu.eg. Other research reported half-lives of 1.4 days in leaves, 4.2 days in peels, and 1.2 days in seeds bu.edu.eg. In pepper fruits, this compound dissipated with a half-life of approximately 20.71 hours, while in cucumber fruits, it was around 73.79 hours cabidigitallibrary.org. In strawberry fruits, the half-life was reported as 4.25 days researchgate.net.
Half-Life Studies in Soil and Water Systems
Degradation Pathways and Metabolite Identification
This compound can degrade through various pathways, including photodegradation, biodegradation, and potentially hydrolysis, leading to the formation of transformation products (TPs) or metabolites.
This compound is susceptible to photodegradation, particularly under ultraviolet (UV) light and sunlight tandfonline.comchemicalbook.comtandfonline.comresearchgate.net. Photochemical transformation in methanol (B129727), as a thin film, and on soil surfaces has been investigated. Irradiation in methanol can yield various products, including the Z-isomer, DTP-acid, and DTP-aldehyde tandfonline.comtandfonline.com. When applied as a thin film on glass plates, this compound dissipated rapidly, with a half-life of approximately 2 hours under UV light and 2.5 days under sunlight tandfonline.comchemicalbook.com. A significant process observed during photodegradation is geometrical isomerization, where the E-isomer converts to the Z-isomer tandfonline.comchemicalbook.comresearchgate.net. Other pathways include photooxidation of the alcohol group and the formation of cyclized derivatives tandfonline.comchemicalbook.comresearchgate.netjst.go.jp.
Microbial degradation plays a role in the environmental fate of this compound. Studies suggest that microbial processes are primarily responsible for the oxidation of sulfur in aqueous solutions researchgate.net. In specific laboratory conditions, this compound degradation by α-MnO2 activated peroxymonosulfate (B1194676) (PMS) was rapid, with SO4 radical dot - and HO radical dot identified as major active species. Proposed degradation pathways in this system include hydroxylation, hydroxyl addition, cleavage of the 14C-15N bond, and intramolecular cyclization x-mol.net. Metabolites such as 1,2,4-triazole (B32235) and (E)-3-(1H-1,2,4-triazol-1-yl) acrylaldehyde have been detected in soil, potentially originating from the biodegradation of this compound in organisms like earthworms researchgate.net.
This compound is generally considered hydrolytically stable under typical environmental conditions researchgate.net. While hydrolysis can occur under strongly acidic or basic conditions to form carboxylic acids and amines, this pathway is not considered a primary route for environmental degradation evitachem.com.
Table 2: Identified Metabolites and Transformation Products (TPs) of this compound
| Metabolite/TP Name | Matrix/Context | Source(s) |
| Z-isomer | Methanol, Glass, Soil | tandfonline.comchemicalbook.comtandfonline.comresearchgate.net |
| DTP-acid (E and Z isomers) | Methanol | tandfonline.comtandfonline.com |
| DTP-aldehyde (E and Z isomers) | Methanol | tandfonline.comtandfonline.com |
| (Z)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-7-penten-3-one | Methanol | tandfonline.comtandfonline.com |
| Cyclic derivative of Z-isomer | Irradiation | researchgate.netjst.go.jp |
| Oxidative photoproducts (e.g., carbonyl from CHOH group) | Glass, Soil | tandfonline.comchemicalbook.com |
| 1,2,4-triazole | Earthworms, Soil | researchgate.net |
| (E)-3-(1H-1,2,4-triazol-1-yl) acrylaldehyde | Earthworms, Soil | researchgate.net |
| (E, S)-4-(2, 4-dichlorophenyl)-2, 2-dimethyl-5-(1H-1,2,4-triazol-1-yl)pent-4-ene-1,3-diol | Earthworms | researchgate.net |
| (E)-4-(2, 4-dichlorophenyl)-3-hydroxy-2,2-dimethyl-5-(1H-1,2,4-triazol-1-yl) pent-4-enoic acid | Earthworms | researchgate.net |
| Products from hydroxylation, hydroxyl addition, cleavage of 14C-15N, intramolecular cyclization (via α-MnO2/PMS system) | Laboratory degradation system | x-mol.net |
| Sulfur oxidation products | Aqueous solutions | researchgate.net |
| Nucleophilic aromatic photosubstitution products | Aqueous solutions | researchgate.net |
| C-S bond cleavage products | Aqueous solutions | researchgate.net |
| Oxidative ring-opening products | Aqueous solutions | researchgate.net |
Compound List
this compound
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Diniconazole (B1670688) Analysis
Chromatography, a powerful separation science, forms the backbone of this compound analysis, allowing for the isolation of the analyte from complex sample matrices before its detection and quantification. Various chromatographic methods, often coupled with highly sensitive detectors, have been established.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the determination of this compound and its enantiomers in diverse samples such as soil, earthworms, and agricultural products. nih.govresearchgate.nettandfonline.com This technique offers high sensitivity and selectivity, enabling the detection of trace-level residues.
Method development often involves optimizing the mobile phase to enhance ionization and improve sensitivity. For instance, the addition of formic acid to the water phase has been shown to increase the mass spectrometry response for this compound. tandfonline.com A study on the simultaneous determination of several triazole fungicide enantiomers, including this compound, in soil and earthworms utilized a gel permeation chromatography (GPC) clean-up step prior to LC-MS/MS analysis. researchgate.nettandfonline.com This approach effectively removed interfering substances, leading to reliable quantification. researchgate.net
Researchers have successfully developed LC-MS/MS methods for the enantioselective analysis of this compound, which is critical for understanding its bioaccumulation and metabolism in organisms like earthworms. nih.gov These methods can achieve low limits of detection (LODs), often in the range of 0.001 to 0.003 mg/kg. researchgate.nettandfonline.com Furthermore, LC-MS/MS is frequently used to confirm the results obtained from other analytical techniques, such as immunoassays. mdpi.com High-performance liquid chromatography-mass spectrometry (HPLC-MS) has also been reported as a method for this compound determination. plos.orgsemanticscholar.org
Table 1: Selected LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Sample Types | Soil, Earthworms | researchgate.nettandfonline.com |
| Clean-up | Gel Permeation Chromatography (GPC) | researchgate.nettandfonline.com |
| Mobile Phase Additive | 0.1% (v/v) Formic Acid in Water | tandfonline.com |
| Limit of Detection (LOD) | 0.001–0.003 mg/kg | researchgate.nettandfonline.com |
| Recovery Rates | 81.2%–100.2% | researchgate.nettandfonline.com |
Gas chromatography (GC) is another cornerstone in the analysis of this compound residues. tsijournals.com GC coupled with a mass spectrometer (GC-MS) or a more sensitive tandem mass spectrometer (GC-MS/MS) provides robust and reliable results. tsijournals.comrroij.com GC is considered suitable for the analysis of several conazole fungicides, including this compound. austinpublishinggroup.com However, a challenge with GC-MS is the extensive fragmentation of the molecular ion of conazoles in the electron impact ion source, which can make quantification based on the molecular ion difficult. austinpublishinggroup.com
A multi-residue analytical method using GC with electron impact ionization mass spectrometry (GC-EI-MS) has been developed for the simultaneous determination of twelve azole fungicides, including this compound, in fish samples. rroij.com For enhanced selectivity and to overcome matrix interferences, GC-MS/MS is often employed. eurl-pesticides.eu
The gas chromatography-electron capture detector (GC-ECD) is a highly sensitive and widely used technique for determining this compound residues in various agricultural samples like grapes, zucchini, tomatoes, and green beans. plos.orgsemanticscholar.orgjst.go.jptsijournals.comlgcstandards.comlgcstandards.com This method typically involves an extraction step with a suitable solvent, followed by a clean-up procedure using column chromatography before the final GC-ECD analysis. jst.go.jptsijournals.com Studies have reported high recovery rates, often exceeding 90%, and low limits of determination, in some cases as low as 0.0001 ppm. jst.go.jptsijournals.com
Table 2: GC-ECD Method for this compound Residue Analysis in Grapes and Zucchini
| Parameter | Details | Reference |
|---|---|---|
| Sample Types | Grapes, Zucchini | tsijournals.com |
| Extraction Solvent | Ethyl Acetate (B1210297) | tsijournals.com |
| Clean-up | Column Chromatography | tsijournals.com |
| Detector | Electron-Capture Detector (ECD) | tsijournals.com |
| Recovery | >90% | tsijournals.com |
| Limit of Determination | 0.0001 ppm | tsijournals.com |
Supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry (SFC-MS/MS) has proven to be a powerful tool for the chiral separation and enantioselective analysis of this compound in complex matrices like fruits. ebi.ac.uknih.govacs.org This "green" technique primarily uses carbon dioxide as the mobile phase, which offers advantages over traditional liquid chromatography. chromatographytoday.com
A fast SFC-MS/MS method has been developed for studying the enantioselective dissipation of this compound in various fruits. nih.govacs.org Furthermore, SFC coupled with a quadrupole-time-of-flight mass spectrometer (SFC-Q-TOF/MS) has been successfully used for the chiral separation and residue determination of this compound enantiomers in tea, apple, and grape. ebi.ac.uknih.gov This method allows for the optimization of various chromatographic conditions, including the mobile phase composition, column temperature, and backpressure, to achieve efficient separation of the R-(-)-diniconazole and S-(+)-diniconazole enantiomers. ebi.ac.uknih.gov
Table 3: Optimized SFC-Q-TOF/MS Conditions for this compound Enantiomer Separation
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Column | Chiral CCA | ebi.ac.uknih.gov |
| Mobile Phase | CO₂/Isopropanol (B130326) (96/4, v/v) | nih.gov |
| Flow Rate | 2.0 mL/min | nih.gov |
| Back Pressure | 2000 psi | nih.gov |
| Column Temperature | 25 °C | nih.gov |
| Auxiliary Solvent | 2 mmol/L ammonium (B1175870) acetate in methanol (B129727)/water (1/1, v/v) at 0.20 mL/min | nih.gov |
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. semanticscholar.orgtsijournals.com It is often coupled with an ultraviolet (UV) detector for quantification. plos.orgsemanticscholar.org HPLC methods have been developed for determining this compound residues in various agricultural samples, often following a clean-up step using techniques like immunoaffinity chromatography (IAC). plos.orgebi.ac.uk
The results obtained by HPLC analysis often show good correlation with those from other methods like ELISA and GC. plos.org For instance, a study reported that the average recoveries of this compound from various samples using an IAC-HPLC method ranged from 87.5% to 94.7%. plos.org The mobile phase in HPLC methods for this compound typically consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol and an aqueous solution, which may contain an acid such as phosphoric acid to improve peak shape and separation. semanticscholar.orgsielc.comsielc.com
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS/MS)
Immunoanalytical Methods for Residue Screening
Immunoanalytical methods, particularly enzyme-linked immunosorbent assays, offer a rapid, cost-effective, and high-throughput alternative for screening large numbers of samples for this compound residues.
Enzyme-linked immunosorbent assay (ELISA) is a sensitive and selective immunoassay that has been successfully developed for the detection of this compound in agricultural and environmental samples. plos.orgsemanticscholar.orgebi.ac.uk These assays are typically based on the principle of competitive binding, where this compound in the sample competes with a labeled this compound derivative for a limited number of antibody binding sites.
The development of an ELISA for this compound involves synthesizing a hapten and conjugating it to a carrier protein to produce an immunogen. capes.gov.br Monoclonal antibodies highly specific to this compound are then generated. plos.orgebi.ac.uk The performance of the ELISA can be optimized by adjusting parameters such as the concentration of the coating antigen and antibody, the composition of the working buffer, and the ionic strength. mdpi.complos.org
ELISA methods for this compound have demonstrated high sensitivity, with IC₅₀ values (the concentration of analyte that causes 50% inhibition of antibody binding) as low as 0.0500 mg/L. plos.org The results from ELISA have shown a good correlation with those obtained from chromatographic methods like GC, with correlation coefficients as high as 0.9879. plos.orgebi.ac.uk To enhance the sensitivity and reduce matrix effects, ELISA is often combined with a sample clean-up step, such as immunoaffinity extraction. plos.org
Immunoaffinity Extraction Procedures
Immunoaffinity extraction is a highly selective sample preparation technique that utilizes the specific binding between an antibody and its target antigen. In the context of this compound analysis, immunoaffinity columns (IACs) are prepared by immobilizing monoclonal antibodies specific to this compound onto a solid support, such as a sol-gel matrix. ebi.ac.ukplos.org This method allows for the selective isolation and enrichment of this compound from complex matrices like soil, fruits, vegetables, and water. ebi.ac.ukplos.org
The process involves passing a sample extract through the IAC. This compound is retained on the column due to the antibody-antigen interaction, while other matrix components are washed away. plos.org The retained this compound is then eluted using a suitable solvent, typically a methanol-water mixture. plos.orgnih.gov This procedure provides a clean extract, which can then be analyzed by methods such as high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA). ebi.ac.ukplos.org
Research has demonstrated the effectiveness of this technique, with IACs showing a capacity of 0.180 mg g⁻¹ and the ability to be reused multiple times without a significant loss in performance. plos.org The recoveries of this compound from various complex samples using this method are typically high, ranging from 89.2% to 96.1%, with low relative standard deviations (RSDs). plos.org The results obtained from IAC-cleaned samples analyzed by ELISA have shown a strong correlation with those from gas chromatography (GC) analysis. ebi.ac.ukplos.org
Sample Preparation and Clean-up Strategies
Effective sample preparation and clean-up are critical steps in the analytical workflow for this compound to remove interfering substances from the matrix and concentrate the analyte.
QuEChERS Method Optimization
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis. nih.gov The method involves an extraction step with an organic solvent, typically acetonitrile, followed by a partitioning step using salts and a clean-up step using dispersive solid-phase extraction (d-SPE). nih.govresearchgate.net
For this compound analysis in soil, acetonitrile has been found to be a more efficient extraction solvent compared to acetone, ethyl acetate, or dichloromethane. researchgate.netmdpi.com The selection of d-SPE sorbents is crucial for removing matrix co-extractives. A common combination for soil samples is anhydrous magnesium sulfate (B86663) (MgSO₄) to remove water and primary secondary amine (PSA) to remove organic acids and other polar interferences. mdpi.com In some cases, for highly pigmented samples like certain fruits and vegetables, graphitized carbon black (GCB) is added to remove pigments, although it can also retain planar pesticides. nih.gov For chenpi (sun-dried tangerine peel), a modified QuEChERS method used a combination of octadecyl-modified silica (B1680970) (C18) and GCB for clean-up, with aminopropyl (NH₂) replacing PSA. nih.gov
Solid-Phase Extraction (SPE) and Gel Permeation Chromatography
Solid-Phase Extraction (SPE) is a common clean-up technique used for this compound analysis. It involves passing the sample extract through a cartridge containing a solid adsorbent that retains either the analyte or the interfering compounds. For this compound, various SPE sorbents have been utilized, including Florisil and graphitized carbon cartridges. nih.gov In some methods, SPE is used in combination with other techniques, such as dispersive liquid-liquid microextraction (DLLME), to achieve higher enrichment factors and improved selectivity in complex matrices like wine. capes.gov.br Molecularly imprinted polymers (MIPs) have also been developed as highly selective SPE sorbents for this compound. ukm.myukm.my
Gel Permeation Chromatography (GPC) is another effective clean-up technique, particularly for samples with high fat and pigment content. ebi.ac.ukplos.org GPC separates molecules based on their size. Larger molecules, such as lipids and pigments, are eluted first, while the smaller this compound molecules are retained longer, allowing for their separation from these interfering matrix components. ebi.ac.ukplos.org This method is advantageous as it does not require large dilutions of the sample extract. plos.org
Advanced Extraction Techniques (e.g., Stir Bar Sorptive Extraction)
Stir Bar Sorptive Extraction (SBSE) is a sensitive and solvent-minimized extraction technique based on the partitioning of analytes from a liquid sample into a polymer coating on a magnetic stir bar. researchgate.netakjournals.com The most common coating is polydimethylsiloxane (B3030410) (PDMS), which is effective for non-polar compounds. akjournals.com For more polar compounds like this compound, dual-phase stir bars or different coating materials can be employed. cabidigitallibrary.org After extraction, the analytes are typically desorbed from the stir bar either thermally (for GC analysis) or by using a small volume of a suitable solvent (for LC analysis). gcms.cz
SBSE has been successfully applied for the preconcentration of triazole pesticides, including this compound, from aqueous samples. researchgate.net It has also been used in combination with other techniques like DLLME to enhance extraction efficiency. researchgate.netrsc.org For instance, a method combining SBSE with DLLME has been developed for the analysis of this compound in aqueous samples, followed by GC-Flame Ionization Detection (FID). researchgate.net
Enantioselective Analysis of this compound Isomers
This compound is a chiral pesticide, existing as two enantiomers, (R)-diniconazole and (S)-diniconazole, which may exhibit different biological activities. chromatographytoday.com Therefore, the ability to separate and quantify these individual enantiomers is important for a comprehensive risk assessment.
Enantioselective analysis is typically performed using chiral chromatography. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most common techniques for this purpose. chromatographytoday.comscispace.com Chiral stationary phases (CSPs) are essential for the separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be effective for separating this compound enantiomers. chromatographytoday.comscispace.com For example, an amylose-tris(3,5-dimethylphenylcarbamate) CSP has been used for the HPLC separation of several triazole pesticides, including this compound. scispace.com
Supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry (SFC-MS/MS) has emerged as a powerful technique for the fast chiral separation and sensitive detection of this compound enantiomers in complex matrices like fruits. acs.orgnih.gov The optimization of SFC conditions, including the choice of chiral column, mobile phase composition (typically CO₂ with a co-solvent like isopropanol or methanol), backpressure, and temperature, is crucial for achieving good resolution between the enantiomers. chromatographytoday.comnih.gov For instance, a Chiral CCA column with a mobile phase of CO₂/isopropanol has been used to separate this compound enantiomers, with the (R)-enantiomer eluting before the (S)-enantiomer. nih.gov
The following table summarizes the resolution of this compound enantiomers under different chromatographic conditions.
Interactive Data Table: Enantioselective Separation of this compound
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Reference |
| HPLC | Amylose-tris(3,5-dimethylphenylcarbamate) | n-hexane-isopropanol | 0.77 | scispace.com |
| SFC | ChromegaChiral™ CCA | CO₂/isopropanol (95/5) | Near baseline | chromatographytoday.com |
| SFC | ChromegaChiral CCS | CO₂/methanol (95/5) | 2.84 | chromatographytoday.com |
Method Validation and Quality Assurance in Environmental and Agricultural Matrices
The validation of analytical methods is essential to ensure the reliability and accuracy of the data generated for this compound residues in environmental and agricultural samples. Method validation is performed according to established guidelines, which typically involve assessing several key parameters. europa.eueurl-pesticides.euusda.gov
Key Validation Parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and assessing the coefficient of determination (r²) of the calibration curve, which should ideally be ≥ 0.99. nih.govnih.gov
Accuracy (Recovery): The closeness of the measured value to the true value. It is determined by analyzing samples spiked with a known amount of this compound at different concentration levels. Acceptable recovery rates are generally within the range of 70-120%. nih.govekb.eg
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), which should typically be ≤ 20%. nih.govekb.eg
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the analytical instrument. ulpgc.es
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.gov
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. europa.eu
Matrix Effects: The influence of co-extracted matrix components on the ionization and response of the analyte in techniques like LC-MS/MS. These effects are often compensated for by using matrix-matched calibration standards. ulpgc.es
The following table presents a summary of validation data from various studies on this compound analysis in different matrices.
Interactive Data Table: Method Validation for this compound Analysis
| Matrix | Analytical Method | Spiking Levels (mg/kg) | Average Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Soil | QuEChERS-LC-MS/MS & GC-MS/MS | 0.005 - 0.05 | Not specified | Not specified | <0.005 | ulpgc.es |
| Fruits (Apple, Grape) | SFC-Q-TOF/MS | 0.005, 0.05, 0.25 | 69.8 - 102.1 | 3.5 - 10.4 | <0.005 | nih.gov |
| Sweet Pepper | QuEChERS-LC/MS/MS | 0.01, 0.05, 0.1 | 70 - 110 | 2 - 4 | 0.01 - 0.05 | ekb.eg |
| Radish | QuEChERS-HPLC-MS/MS | 0.01, 0.1, highest residue | 70 - 110 | <20 | 0.01 | nih.gov |
| River Water | IAC-HPLC | Not specified | 90.36 - 100.14 | 2.03 - 6.08 | Not specified | nih.gov |
| Fruits | IAC-HPLC | Not specified | 85.55 - 94.02 | 3.38 - 6.78 | Not specified | nih.gov |
| Agricultural & Livestock Products | LC-MS/MS | 0.01 | 88.3 - 108 | 0.5 - 5.1 | 0.01 | nih.gov |
Innovative Formulation and Delivery System Research
Development of Controlled-Release Formulations
Controlled-release formulations aim to regulate the rate at which the active ingredient is released into the environment, ensuring a prolonged effect and minimizing fluctuations in concentration. This approach can lead to more efficient pest management and reduced application frequency.
Encapsulation Technologies (e.g., Metal-Organic Frameworks)
Metal-Organic Frameworks (MOFs) have emerged as highly promising carriers for controlled pesticide release due to their tunable porous structures, high surface areas, and chemical stability mdpi.comfrontiersin.org. These crystalline materials, constructed from metal ions or clusters coordinated to organic ligands, can effectively encapsulate active ingredients like Diniconazole (B1670688).
A notable study utilized aluminum-based MOFs, specifically NH2-Al-MIL-101, characterized by a "cauliflower-like" structure and a high surface area of 2359.0 m²/g, to co-deliver this compound (Dini) and Azoxystrobin (B1666510) (AZOX) mdpi.comnih.gov. The simultaneous encapsulation of these two fungicides into NH2-Al-MIL-101 resulted in a dual fungicide delivery system (AZOX@Dini@NH2-Al-MIL-101) that exhibited sustained and pH-responsive release profiles mdpi.comnih.gov. The loading content for this compound in this system was reported as 29.72% mdpi.comnih.gov. When tested, this formulation achieved approximately 90% cumulative release for this compound over 136 hours, indicating a significant extension of its active period compared to conventional formulations mdpi.comnih.gov.
Similarly, iron-based MOFs, such as NH2-Fe-MIL-101, have been explored for encapsulating this compound semanticscholar.org. This system demonstrated pH-sensitive release, with faster release observed in acidic conditions, a characteristic that can be advantageous for targeted delivery in specific environmental niches semanticscholar.org. The loading content of this compound in NH2-Fe-MIL-101 was found to be 28.1% semanticscholar.org. These MOF-based systems offer a platform for sustainable plant protection by enabling the controlled release of fungicides mdpi.comfrontiersin.org.
Table 1: this compound Encapsulation in Metal-Organic Frameworks
| MOF Type | Encapsulated Pesticide(s) | Loading Content (this compound) | Release Duration (approx. 90% release) | Reference(s) |
| NH2-Al-MIL-101 | This compound, Azoxystrobin | 29.72% | 136 hours | mdpi.comnih.gov |
| NH2-Fe-MIL-101 | This compound | 28.1% | pH-sensitive (faster in acidic) | semanticscholar.org |
Polymer-Based Delivery Systems
Polymer-based delivery systems, including polymeric nanoparticles, are another significant area of research for controlled pesticide release japer.inuliege.be. These systems utilize biodegradable and biocompatible polymers to encapsulate active ingredients, offering protection against degradation, enhanced water solubility, and sustained release uliege.beresearchgate.net.
Polymers such as polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA) have been employed for the nanoencapsulation of fungicides like propiconazole (B1679638), creating controlled release systems with improved efficiency and reduced environmental impact researchgate.net. Chitosan nanoparticles, known for their biological compatibility and biodegradability, have also been utilized to encapsulate fungicides like hexaconazole, achieving sustained release for up to 86 hours mdpi.com. These polymer matrices can be engineered to control the release rate through diffusion or degradation mechanisms, thereby extending the efficacy of the pesticide and reducing the need for frequent applications japer.inascendiacdmo.com.
Nanotechnology Applications in this compound Formulations
Nanotechnology offers innovative approaches to formulate agrochemicals, leading to enhanced performance characteristics. The use of nanomaterials allows for the development of formulations with improved solubility, stability, and targeted delivery.
Nanoemulsions and Nanosuspensions for Enhanced Bioavailability
Nanoemulsions and nanosuspensions are key nanotechnological formulations that can significantly improve the bioavailability and efficacy of poorly soluble compounds like this compound impactfactor.orgagriculturejournals.czasianjpr.com. Nanoemulsions are thermodynamically stable colloidal dispersions of oil and water, with droplet sizes typically ranging from 20 to 200 nm, stabilized by surfactants mdpi.comnih.gov. Nanosuspensions, on the other hand, are dispersions of nanosized drug particles stabilized by surfactants or polymers impactfactor.orgasianjpr.com.
These nanoformulations increase the surface area of the active ingredient, leading to improved solubility and dissolution rates, which in turn enhances absorption and bioavailability impactfactor.orgasianjpr.com. Studies indicate that nanoformulations can protect pesticides from environmental degradation and improve their dispersion on plant surfaces, leading to better pest and disease control ijplantenviro.commdpi.com. The development of nanoemulsions and nanosuspensions for this compound could therefore lead to more potent and efficient fungicidal applications.
Optimization of Particle Size and Formulation Stability
The stability and performance of nanoformulations are highly dependent on optimizing particle size and ensuring formulation stability microtrac.combme.hu. Particle size reduction is a critical factor, as smaller particles generally lead to improved dispersion, increased surface area, and better stability bme.huscienceopen.comresearchgate.net. For instance, reducing particle size from 6.7 µm to 1.2 µm has been shown to enhance emulsion stability scienceopen.com.
Challenges in formulation stability, such as particle agglomeration and sedimentation, need to be addressed through careful selection of stabilizers and optimization of processing parameters nouryon.comuni-halle.de. Techniques like high-pressure homogenization and ultrasonication are employed to achieve desired particle sizes and stable dispersions impactfactor.orgnih.govdergipark.org.tr. The Turbiscan analysis, for example, can identify optimal concentrations of stabilizers to maintain formulation integrity microtrac.com. The precise control over particle size and stability is essential for the successful application of nanoformulated this compound.
Sustainable and Eco-Friendly Formulation Development
The agricultural sector is increasingly focused on sustainable practices, driving the demand for eco-friendly pesticide formulations giiresearch.comijpsjournal.com. Green nanotechnology principles are being integrated into agrochemical development to minimize environmental impact and promote responsible resource use ijpsjournal.com.
MOF-based delivery systems are recognized for their potential in sustainable plant protection due to their controlled release capabilities and the possibility of designing them with environmentally benign components mdpi.comfrontiersin.org. Furthermore, the use of biodegradable polymers derived from renewable resources, or even waste materials, in nanoformulations contributes to a reduced ecological footprint japer.inresearchgate.netjopir.in. These sustainable approaches aim to enhance the efficiency of pesticides while mitigating risks to non-target organisms and the environment. Nanopesticides, in general, offer the potential for reduced application rates, further contributing to environmental sustainability agriculturejournals.czijplantenviro.com.
Future Research Directions and Emerging Applications
Exploration of Synergistic Combinations with Other Agrochemicals
Research into combining diniconazole (B1670688) with other agrochemicals aims to enhance efficacy, broaden the spectrum of control, and manage the development of fungicide resistance. Studies have demonstrated that synergistic interactions can occur when this compound is formulated or applied alongside other active ingredients. For instance, combinations of this compound with protectant fungicides like captan (B1668291) or mancozeb (B1675947) have shown improved control of apple scab compared to the protectant fungicides used alone grafiati.comerudit.org. Furthermore, the development of advanced delivery systems, such as metal-organic frameworks (MOFs), has enabled the co-delivery of this compound (Dini) with other fungicides like azoxystrobin (B1666510) (AZOX). One such formulation, AZOX@Dini@NH2-Al-MIL-101, exhibited enhanced germicidal efficacy against rice sheath blight, with a reported synergistic ratio of 1.83 mdpi.com.
The principle behind these combinations often involves leveraging different modes of action to combat pathogen resistance and achieve a broader range of activity mdpi.comapsnet.org. While triazole fungicides, including this compound, share a common mechanism of inhibiting ergosterol (B1671047) biosynthesis, their specific activity spectra can vary, making them suitable candidates for combination strategies apsnet.org. Research also extends to understanding potential interactions with insecticides, where some triazole fungicides have been observed to potentiate the effects of pyrethroid insecticides on non-target organisms, highlighting the complexity of agrochemical mixtures and the need for careful evaluation nih.govresearchgate.netau.dk.
Table 1: Synergistic Combinations and Observed Effects of this compound
| Agrochemical Combination | Target Disease/Pest | Observed Effect | Reference |
| This compound + Captan | Apple scab | Improved control compared to Captan alone erudit.org | grafiati.comerudit.org |
| This compound + Mancozeb | Apple scab | Improved control compared to Mancozeb alone grafiati.com | grafiati.com |
| AZOX + this compound (in MOF) | Rice sheath blight | Synergistic ratio of 1.83; enhanced efficacy mdpi.com | mdpi.com |
| This compound + Triabendazole | Various fungal diseases | Obvious synergistic effect, improved control efficiency google.com | google.com |
| Other Triazoles + Insecticides | Various target organisms | Potentiation of insecticide effects observed nih.govresearchgate.netau.dk | nih.govresearchgate.netau.dk |
Application in Sustainable Agriculture and Integrated Pest Management
This compound's role in sustainable agriculture and Integrated Pest Management (IPM) is an area of growing interest, focusing on optimizing its application to minimize environmental impact and enhance long-term crop health. IPM strategies, which integrate biological, chemical, physical, and cultural control methods, aim to manage pest populations below economic thresholds while reducing reliance on synthetic pesticides fao.orgagronomyjournals.comrainforest-alliance.org. This compound can be a component within these strategies, particularly for resistance management through rotation with fungicides of different modes of action or as part of multi-mode-of-action programs ontosight.ai.
Advancements in precision agriculture, such as the use of digital platforms, remote sensing, and drone-assisted spray systems, are enabling more targeted application of fungicides like this compound. These technologies help mitigate the risk of over-application, reduce drift, and minimize environmental exposure, contributing to a more sustainable stewardship model researchandmarkets.com. The careful consideration of this compound's use within broader IPM frameworks, balancing its efficacy with ecological and economic factors, is crucial for promoting environmentally friendly agricultural practices and enhancing ecosystem resilience agronomyjournals.comrainforest-alliance.org.
Table 2: this compound in Sustainable Agriculture and IPM Strategies
| IPM Strategy/Principle | Role of this compound | Benefits/Considerations | Reference |
| Precision Application Technologies | Targeted delivery, reduced environmental exposure | Enhanced sustainability, optimized fungicide use researchandmarkets.com | researchandmarkets.com |
| Fungicide Rotation/Mixtures | Resistance management, multi-mode-of-action programs | Mitigates resistance risk, prolongs product efficacy apsnet.orgontosight.ai | apsnet.orgontosight.ai |
| Minimizing Pesticide Use | Component of broader IPM strategy | Reduces overall chemical load, supports ecosystem health fao.orgagronomyjournals.comrainforest-alliance.org | fao.orgagronomyjournals.comrainforest-alliance.org |
Development of Predictive Models for Environmental Fate and Resistance
Understanding the environmental fate and the potential for resistance development is critical for the responsible and effective use of this compound. Research is ongoing to develop predictive models that can forecast its behavior in various environmental compartments and anticipate pathogen resistance. This compound is known to be persistent in soil and water systems herts.ac.uk, with reported half-lives varying by crop and environmental conditions, for example, approximately 73.79 hours in cucumber and 20.71 hours in pepper fruits cabidigitallibrary.org. Studies are employing kinetic models and dissipation curves to estimate these half-lives and predict dissipation patterns in crops like apples researchgate.netkoreascience.kr.
The development of resistance in fungal populations is a significant concern due to this compound's mode of action, which inhibits ergosterol biosynthesis ontosight.ai. Predictive models aim to identify factors contributing to resistance and inform strategies, such as fungicide rotation and mixture applications, to mitigate this risk apsnet.orgontosight.ai. Research into residue analysis and the impact of processing, such as peeling, on this compound residue levels also contributes to understanding its environmental persistence and human exposure pathways cabidigitallibrary.org.
Table 3: Environmental Fate and Resistance Considerations for this compound
| Parameter/Model Type | Key Findings/Application | Reference |
| Persistence | Tends to be persistent in soil and water systems herts.ac.uk | herts.ac.uk |
| Half-life (Cucumber) | ~73.79 hours cabidigitallibrary.org | cabidigitallibrary.org |
| Half-life (Pepper) | ~20.71 hours cabidigitallibrary.org | cabidigitallibrary.org |
| Kinetic Models/Dissipation Curves | Used to estimate half-lives and predict dissipation patterns researchgate.netkoreascience.kr | researchgate.netkoreascience.kr |
| Resistance Development | Risk exists due to mode of action; rotation/mixtures recommended apsnet.orgontosight.ai | apsnet.orgontosight.ai |
| Residue Reduction | Peeling significantly reduces residues in fruits cabidigitallibrary.org | cabidigitallibrary.org |
Novel Uses in Plant Biotechnology and Stress Physiology Research
Beyond its primary fungicidal role, this compound is being investigated for its effects on plant physiology, growth regulation, and responses to environmental stress. As a plant growth regulator (PGR), this compound can inhibit stem elongation and promote root development in various plant species, including tomatoes and hemp ksbec.orgkjpr.krmdpi.com. This effect is attributed to its ability to inhibit gibberellin (GA) biosynthesis mdpi.com.
Intriguingly, this compound has been shown to inhibit the catabolism of abscisic acid (ABA) by targeting ABA 8'-hydroxylase (CYP707A3) in plants. This inhibition leads to increased endogenous ABA levels, which can confer enhanced tolerance to drought stress nih.gov. Furthermore, this compound has demonstrated effects on tuberization in potatoes, influencing GA and ABA accumulation to promote tuber formation and yield researchgate.net. Research also indicates that the S-isomer of this compound exhibits higher plant growth regulator activity compared to the R-isomer nih.govchromatographytoday.com. These findings suggest potential applications in plant biotechnology for crop improvement and stress management.
Table 4: this compound's Effects on Plant Physiology and Growth Regulation
| Application/Treatment | Observed Effect on Plant | Mechanism/Pathway | Reference |
| As PGR | Reduced stem elongation, stimulated root development | Inhibition of GA biosynthesis ksbec.orgmdpi.com | ksbec.orgkjpr.krmdpi.com |
| Inhibition of ABA catabolism | Increased ABA content, enhanced drought stress tolerance | Inhibition of CYP707A3 nih.gov | nih.gov |
| Potato Tuberization | Stunted growth, enhanced tuber formation and weight | Influences GA and ABA levels researchgate.net | researchgate.net |
| Hemp Growth | Decreased growth rate, increased inflorescence biomass (at specific concentration) | PGR activity mdpi.com | mdpi.com |
| Isomer Activity | S (+) isomer shows higher PGR activity | Differential biological activity nih.govchromatographytoday.com | nih.govchromatographytoday.com |
Advanced Spectroscopic and Imaging Techniques for Mechanism Elucidation
Understanding the precise mechanisms of action, metabolic pathways, and environmental interactions of this compound benefits from the application of advanced spectroscopic and imaging techniques. Analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are crucial for quantifying this compound residues in crops and environmental samples, aiding in dissipation studies and regulatory compliance cabidigitallibrary.orgchromatographytoday.comnih.govresearchgate.net.
In the context of controlled release formulations, techniques like Scanning Electron Microscopy (SEM) and Confocal Laser Scanning Microscopy (CLSM) are employed to characterize carrier materials and visualize the delivery of active ingredients mdpi.com. Biochemical studies often utilize in vitro assays to investigate enzyme inhibition, which may involve spectrophotometric or other spectroscopic methods to monitor reaction kinetics nih.gov. Furthermore, statistical modeling, including General Linear Models (GLM), and kinetic modeling are applied to analyze experimental data and predict environmental fate and biological activity researchgate.netksbec.org. These advanced techniques are vital for elucidating this compound's complex interactions within biological and environmental systems.
Table 5: Advanced Analytical Techniques Used in this compound Research
| Technique | Application Area | Key Insights Gained | Reference |
| HPLC, GC, SFC | Residue analysis, monitoring, separation | Quantification of residues, dissipation rates, isomer separation cabidigitallibrary.orgchromatographytoday.comnih.govresearchgate.net | cabidigitallibrary.orgchromatographytoday.comnih.govresearchgate.net |
| SEM, CLSM | Characterization of controlled release formulations | Visualization of carrier materials and encapsulated active ingredients mdpi.com | mdpi.com |
| In Vitro Assays (Spectroscopic) | Enzyme inhibition studies, mechanism elucidation | Understanding biochemical pathways and target interactions nih.gov | nih.gov |
| GLM, Kinetic Modeling | Data analysis, prediction of environmental fate | Statistical evaluation of experimental results, forecasting dissipation patterns researchgate.netksbec.org | researchgate.netksbec.org |
| ELISA | Residue analysis | Detection and quantification of this compound residues nih.gov | nih.gov |
Compound List:
this compound
Azoxystrobin (AZOX)
Captan
Mancozeb
Triabendazole
Prochloraz
Epoxiconazole
Fenpropidin
Fenpropimorph
Alpha-cypermethrin
Thiophanate-methyl
Sulfur
Cyproconazole
Flutriafol
Penconazole
Flusilazole
Myclobutanil
Hexaconazole
Triflumizole
Carbendazim
Tricyclazole
Metconazole
Chlorantraniliprole
Diflubenzuron
Methoxyfenozide
Iprodione
Boscalid
Lambda-cyhalothrin
Deltamethrin
Thiacloprid
Pymetrozine
Fluazinam
Taufluvalinate
Prohydrojasmon
Triazoles
Gibberellin (GA)
Abscisic Acid (ABA)
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting diniconazole residues in agricultural samples, and how do their sensitivities compare?
- Methodology : The sol-gel immunoaffinity chromatography (IAC) coupled with HPLC and ELISA is a robust approach for residue analysis. IAC effectively removes matrix interference, enabling high recovery rates (85–102%) and precision (RSD < 15%) in complex matrices like tomatoes and pears. ELISA offers higher sensitivity (IC50 = 0.050 mg/L) compared to GC, with cross-reactivity <1.82% for structurally similar triazoles. For validation, correlate results with GC-MS using spiked samples .
- Data Example :
| Matrix | Recovery (%) | RSD (%) |
|---|---|---|
| Tomato | 92.3 | 9.7 |
| Pear | 88.5 | 12.1 |
Q. How do this compound residues degrade in crops, and what factors influence their pre-harvest intervals (PHIs)?
- Methodology : Conduct field trials with timed sampling post-application. Residues in sweet pepper decreased by 72.73% after 21 days, following first-order kinetics. The half-life (t½) is ~7 days, influenced by UV exposure and crop metabolism. PHI is determined by comparing residue levels to MRLs (e.g., EU MRL = 0.05 mg/kg for peppers). Use LC-MS/MS for quantification, ensuring LOQ ≤0.01 mg/kg .
- Data Example :
| Days Post-Application | Residue (mg/kg) | Degradation (%) |
|---|---|---|
| 0 | 0.11 | - |
| 21 | 0.01 | 72.73 |
Advanced Research Questions
Q. How can chiral separation of this compound enantiomers be optimized for environmental fate studies?
- Methodology : Use supercritical fluid chromatography (SFC) with cellulose-based chiral columns. The ChromegaChiral™ CCS column achieves baseline resolution (Rs = 5.44) in <4.5 minutes using 15% isopropanol in CO2. Compare enantiomer activity: the (R)-enantiomer shows higher fungicidal efficacy but slower degradation. Validate with polarimetric detection and molecular docking simulations .
- Data Example :
| Column Type | Co-Solvent (%) | Resolution (Rs) | Analysis Time (min) |
|---|---|---|---|
| ChromegaChiral CCS | 15% IPA | 5.44 | 4.5 |
| ChromegaChiral CCA | 5% IPA | 1.23 | 12.5 |
Q. What are the physiological effects of this compound application methods (foliar vs. sub-irrigation) on plant growth?
- Methodology : Apply this compound at 1–30 mg/L via foliar spray or sub-irrigation to tomato seedlings. Sub-irrigation at 30 mg/L reduces stem elongation by 47% (vs. 27% for foliar) and enhances root diameter by 35%. Use ANOVA and GLM to assess treatment effects, ensuring replication (n ≥ 5). Root absorption increases ABA accumulation, transiently inhibiting gibberellin synthesis .
- Data Example :
| Application Method | Concentration (mg/L) | Stem Elongation Reduction (%) | Root Diameter Increase (%) |
|---|---|---|---|
| Sub-irrigation | 30 | 47 | 35 |
| Foliar | 30 | 27 | 5 |
Q. How can multi-residue detection frameworks be developed for this compound and related triazole fungicides?
- Methodology : Design a tandem IAC system with antibodies targeting shared epitopes of triazoles (e.g., triadimefon, tebuconazole). Validate using HPLC-DAD with a C18 column (gradient: 0.1% formic acid in acetonitrile/water). Cross-reactivity studies must confirm specificity (≤5% for non-target analytes). For field deployment, integrate with portable ELISA kits .
Methodological Considerations
- Experimental Design : Use PICOT (Population: crop/soil; Intervention: application method; Comparison: control/alternative pesticides; Outcome: residue levels/growth metrics; Time: PHI/degradation period) to structure trials .
- Statistical Analysis : Apply Tukey’s HSD post-hoc tests for multi-group comparisons and Cox proportional hazards models for degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
